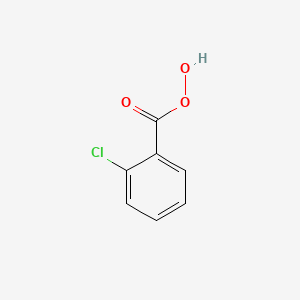

2-Chlorobenzenecarboperoxoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chlorobenzenecarboperoxoic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the ortho position and a peroxoic acid (-COOOH) functional group. This structure confers unique oxidative and reactive properties, making it relevant in synthetic chemistry, particularly in epoxidation and oxidation reactions. Its stability and reactivity are influenced by the electron-withdrawing chlorine substituent and the labile peroxo bond, which differentiates it from simpler carboxylic acid derivatives like 2-chlorobenzoic acid .

常见问题

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Chlorobenzenecarboperoxoic acid, and what key peaks should be identified?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The O-O stretch of the peroxy group appears at ~800–900 cm⁻¹. The carboxylic acid (C=O) stretch is observed near 1700 cm⁻¹.

- NMR Spectroscopy :

- ¹H NMR : Chlorine’s electron-withdrawing effect deshields adjacent aromatic protons, causing distinct splitting patterns. For example, in similar chloro-benzoic acids, meta-protons to chlorine show shifts near δ 7.5–8.0 ppm .

- ¹³C NMR : The carboxylic carbon appears at ~170 ppm, while the peroxy carbon is near 90–100 ppm.

- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) corresponding to the molecular formula. Fragmentation patterns should confirm the peroxy and chloro substituents.

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Store in airtight, light-resistant containers at –20°C to slow decomposition.

- Use stabilizers like hydroquinone or BHT to inhibit radical-mediated degradation.

- Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) or TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane).

- Regularly calibrate analytical instruments to detect early signs of decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reaction pathways of this compound in complex organic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for peracid-mediated oxidations (e.g., epoxidation of alkenes). Compare activation energies of competing pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of dichloromethane vs. water) on reaction kinetics.

- Validate predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy).

- Patent filings for analogous peracids suggest applications in asymmetric catalysis, which can guide hypothesis generation .

Q. What strategies resolve contradictions in reported oxidative efficiencies of this compound across solvent systems?

- Methodological Answer :

- Controlled Experiments : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) and measure reaction yields.

- Statistical Analysis : Apply multivariate regression to isolate solvent effects from other variables (temperature, concentration).

- Meta-Analysis : Aggregate literature data to identify trends, excluding studies with inconsistent methodologies (e.g., non-standardized purity checks).

- Cross-reference findings with computational solvent models to reconcile discrepancies .

Q. How does the chloro substituent influence the electronic properties and catalytic activity of this compound compared to non-halogenated analogs?

- Methodological Answer :

- Hammett Constants : Use σₚ values to quantify the electron-withdrawing effect of chlorine. Compare reaction rates (e.g., epoxidation) with meta- and para-substituted analogs.

- Cyclic Voltammetry : Measure redox potentials to assess the peracid’s oxidizing strength. Chlorine typically lowers the LUMO energy, enhancing electrophilicity.

- X-ray Crystallography : Resolve crystal structures to correlate substituent positioning with reactivity trends. PubChem data for related compounds provide benchmarks for structural comparisons .

Q. Data Contradiction and Validation

Q. What methodologies are recommended for analyzing conflicting stability data of this compound in academic studies?

- Methodological Answer :

- Standardized Protocols : Replicate studies under controlled conditions (pH 7.0 buffer, 25°C) to isolate environmental variables.

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to extrapolate degradation kinetics via the Arrhenius equation.

- Collaborative Trials : Share samples between labs to verify reproducibility. Discrepancies may arise from impurities or analytical method sensitivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Chlorobenzoic Acid (CASRN 118-91-2)

- Structural Similarity : Both compounds share a benzene ring with a chlorine substituent at the ortho position. However, 2-chlorobenzenecarboperoxoic acid replaces the carboxylic acid (-COOH) group with a peroxoic acid (-COOOH) moiety.

- Toxicity: The U.S. EPA notes that 2-chlorobenzoic acid lacks sufficient repeated-dose toxicity data, complicating direct comparisons with its peroxoic analog .

Other Chlorinated Benzenecarboxylic Acids

Compounds like 2,4-dichlorobenzoic acid and 3-chlorobenzoic acid exhibit similar halogenated aromatic frameworks but differ in substitution patterns. For example:

- Stability : The peroxoic acid derivative is less stable due to the O-O bond’s susceptibility to thermal or photolytic cleavage.

- Applications : Chlorinated benzoic acids are often intermediates in agrochemical synthesis, whereas the peroxoic variant is specialized for oxidation reactions .

Non-Chlorinated Peroxoic Acids

- Example : Meta-chloroperoxybenzoic acid (mCPBA), a widely used oxidizing agent.

- Comparison : The absence of an ortho-chlorine substituent in mCPBA reduces steric hindrance, enhancing its reactivity in certain stereoselective reactions compared to this compound.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Key Reactivity | Stability Concerns |

|---|---|---|---|

| This compound | -Cl, -COOOH | Epoxidation, oxidation of sulfides | Thermal decomposition |

| 2-Chlorobenzoic acid | -Cl, -COOH | Acid catalysis, salt formation | High thermal stability |

| mCPBA | -Cl (meta), -COOOH | Stereoselective oxidations | Moderate stability in solution |

Table 2: Toxicity and Regulatory Data

| Compound | Toxicity Data Availability | Regulatory Notes |

|---|---|---|

| This compound | Limited | No EPA screening values; inferred hazards |

| 2-Chlorobenzoic acid | Partial (acute only) | EPA provisional toxicity values pending |

| mCPBA | Well-documented | Classified as irritant; OSHA-regulated |

Key Research Findings

- Reactivity : The ortho-chlorine in this compound sterically hinders electrophilic attack, reducing reaction rates compared to para-substituted analogs .

- Toxicity Gaps : The U.S. EPA identified eight structurally similar compounds to 2-chlorobenzoic acid (similarity >70%) but found insufficient data to establish read-across toxicity profiles for peroxoic derivatives .

- Synthetic Utility : Despite stability challenges, the compound’s strong oxidizing power makes it valuable in niche applications, such as synthesizing epoxides inaccessible via other peroxoic acids.

属性

CAS 编号 |

5106-05-8 |

|---|---|

分子式 |

C7H5ClO3 |

分子量 |

172.56 g/mol |

IUPAC 名称 |

2-chlorobenzenecarboperoxoic acid |

InChI |

InChI=1S/C7H5ClO3/c8-6-4-2-1-3-5(6)7(9)11-10/h1-4,10H |

InChI 键 |

ULQQGOGMQRGFFR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)OO)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。